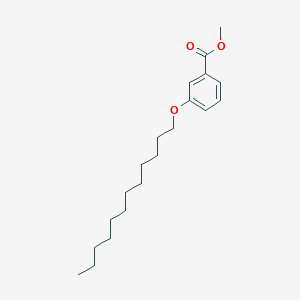
Methyl 3-(dodecyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(dodecyloxy)benzoate: is an organic compound with the molecular formula C20H32O3 and a molecular weight of 320.476 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzene ring is substituted with a dodecyloxy group. This compound is known for its hydrophobic properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-(dodecyloxy)benzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with dodecanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as zirconium metal catalysts, can enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(dodecyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 3-(dodecyloxy)benzoic acid.
Reduction: Formation of 3-(dodecyloxy)benzyl alcohol.
Substitution: Formation of various substituted methyl 3-(dodecyloxy)benzoates.
Aplicaciones Científicas De Investigación
Methyl 3-(dodecyloxy)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a hydrophobic modifier in the synthesis of polymers and other organic compounds.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of methyl 3-(dodecyloxy)benzoate involves its interaction with hydrophobic regions of molecules and surfaces. The dodecyloxy group enhances the compound’s hydrophobicity, allowing it to interact with lipid bilayers and other hydrophobic environments. This property makes it useful in applications such as drug delivery, where it can facilitate the transport of hydrophobic drugs across cell membranes .
Comparación Con Compuestos Similares
- Methyl 3-(decyloxy)benzoate
- Methyl 4-(dodecyloxy)benzoate
- Methyl 3-(hexadecyloxy)benzoate
- Methyl 3,4,5-tris(dodecyloxy)benzoate
Comparison: Methyl 3-(dodecyloxy)benzoate is unique due to its specific substitution pattern and chain length, which confer distinct hydrophobic properties. Compared to methyl 3-(decyloxy)benzoate, it has a longer alkyl chain, resulting in increased hydrophobicity. In contrast, methyl 3,4,5-tris(dodecyloxy)benzoate has multiple dodecyloxy groups, which further enhance its hydrophobic characteristics .
Propiedades
Número CAS |
52415-13-1 |
|---|---|
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
methyl 3-dodecoxybenzoate |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-16-23-19-15-13-14-18(17-19)20(21)22-2/h13-15,17H,3-12,16H2,1-2H3 |
Clave InChI |
JOYQSMXBQJIRSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


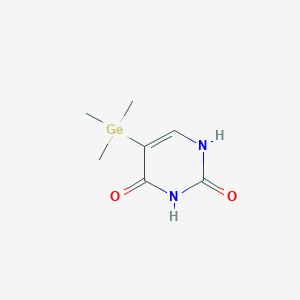
![(5Z)-3-Allyl-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077600.png)
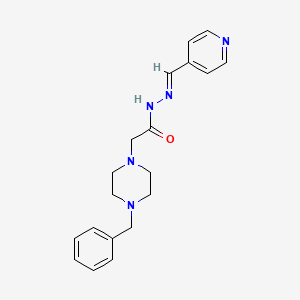
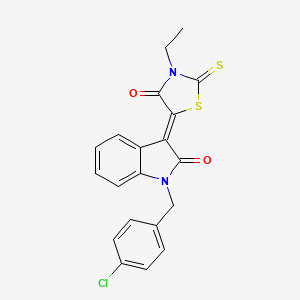
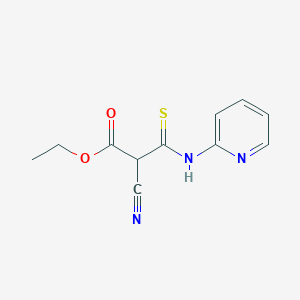


![Methyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B15077631.png)
![ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B15077637.png)

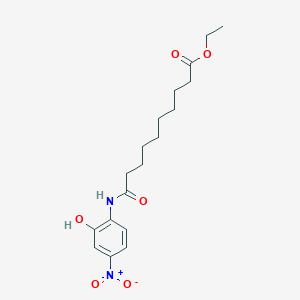
![2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane](/img/structure/B15077654.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B15077658.png)
![ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15077665.png)
